2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. This particular compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the desired quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The amino group in the quinazoline ring plays a key role in binding to the active sites of these enzymes, leading to their inhibition and subsequent anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one
- 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the chloro and phenyl groups in the quinazoline ring contributes to its unique chemical properties and therapeutic potential .
Properties
Molecular Formula |
C22H16ClN5O |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H16ClN5O/c23-14-9-10-18-15(11-14)20(13-5-2-1-3-6-13)27-22(26-18)28-21-24-12-16-17(25-21)7-4-8-19(16)29/h1-3,5-6,9-12H,4,7-8H2,(H,24,25,26,27,28) |
InChI Key |
SZNNQRHOLABZAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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